4-(4-Bromo-2-formylphenoxy)butanenitrile
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Overview
Description
4-(4-Bromo-2-formylphenoxy)butanenitrile is a chemical compound characterized by its bromo and formyl functional groups attached to a benzene ring, which is further connected to a butanenitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenol and formyl chloride as the primary reactants.
Reaction Steps: The formyl group is introduced to the 4-bromophenol through a formylation reaction, followed by a nitrile group addition to the resulting compound.
Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often requiring catalysts to facilitate the process.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Purification: Post-synthesis, the compound undergoes purification processes to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the formyl group to a carboxylic acid.
Reduction: Reduction reactions can reduce the nitrile group to an amine.
Substitution: Substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a strong base.
Major Products Formed:
Oxidation: 4-(4-Bromo-2-carboxyphenoxy)butanenitrile.
Reduction: 4-(4-Bromo-2-formylphenoxy)butanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-2-formylphenoxy)butanenitrile finds applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: In biochemical studies involving enzyme inhibition.
Medicine: Potential use in drug design and development.
Industry: As a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
4-Bromophenol: Lacks the formyl and nitrile groups.
Formyl Chloride: Lacks the bromo and butanenitrile groups.
Butanenitrile: Lacks the bromo and formyl groups.
Uniqueness: The combination of bromo, formyl, and nitrile groups in 4-(4-Bromo-2-formylphenoxy)butanenitrile provides unique chemical properties that distinguish it from its similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-bromo-2-formylphenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-10-3-4-11(9(7-10)8-14)15-6-2-1-5-13/h3-4,7-8H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWUPDUJZDOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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